L-Lysyl-L-alanyl-L-threonyl-L-asparagine
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Overview
Description
L-Lysyl-L-alanyl-L-threonyl-L-asparagine is a tetrapeptide composed of four amino acids: lysine, alanine, threonine, and asparagine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, immune responses, and as building blocks for proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-alanyl-L-threonyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-alanyl-L-threonyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield hydroxythreonine, while reduction of peptide bonds can lead to shorter peptide fragments.
Scientific Research Applications
L-Lysyl-L-alanyl-L-threonyl-L-asparagine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Lysyl-L-alanyl-L-threonyl-L-asparagine involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the biological context and the specific targets involved. For example, it may act as a signaling molecule, influencing cellular processes such as growth, differentiation, or immune responses.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-lysyl-L-alanyl-L-leucylglycine: Another peptide with similar amino acid composition but different sequence and properties.
Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: A longer oligopeptide with a more complex structure and different biological functions.
Uniqueness
L-Lysyl-L-alanyl-L-threonyl-L-asparagine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
798540-52-0 |
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Molecular Formula |
C17H32N6O7 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H32N6O7/c1-8(21-15(27)10(19)5-3-4-6-18)14(26)23-13(9(2)24)16(28)22-11(17(29)30)7-12(20)25/h8-11,13,24H,3-7,18-19H2,1-2H3,(H2,20,25)(H,21,27)(H,22,28)(H,23,26)(H,29,30)/t8-,9+,10-,11-,13-/m0/s1 |
InChI Key |
RSADYTMZVHPYIC-FBUUZDRASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
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